molecular formula C17H11ClN4O4 B11545221 N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide

N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide

Cat. No.: B11545221
M. Wt: 370.7 g/mol
InChI Key: GKBCURWBEIKSPV-KEBDBYFISA-N
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Description

N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a furan ring substituted with a 2-chloro-5-nitrophenyl group and a pyridine-3-carbohydrazide moiety. Its unique structure allows it to participate in various chemical reactions, making it valuable in fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide typically involves multiple steps:

    Formation of the Furan Derivative: The initial step involves the synthesis of the furan ring substituted with a 2-chloro-5-nitrophenyl group. This can be achieved through a reaction between 2-chloro-5-nitrobenzaldehyde and furan in the presence of a suitable catalyst.

    Condensation Reaction: The furan derivative is then subjected to a condensation reaction with pyridine-3-carbohydrazide. This step often requires a dehydrating agent such as phosphorus oxychloride (POCl₃) to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group, which can further participate in various substitution reactions.

    Substitution: The chloro group in the phenyl ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Materials Science: Its unique structure allows it to be used in the synthesis of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its nitro and chloro substituents can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide
  • N’-[(E)-[5-(2-Bromo-5-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide
  • N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]pyridine-2-carbohydrazide

Uniqueness

N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective in certain chemical reactions and biological interactions compared to its analogs.

Properties

Molecular Formula

C17H11ClN4O4

Molecular Weight

370.7 g/mol

IUPAC Name

N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C17H11ClN4O4/c18-15-5-3-12(22(24)25)8-14(15)16-6-4-13(26-16)10-20-21-17(23)11-2-1-7-19-9-11/h1-10H,(H,21,23)/b20-10+

InChI Key

GKBCURWBEIKSPV-KEBDBYFISA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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